Acide féno fibrique 2-chloro

Vue d'ensemble

Description

2-Chloro Fenofibric Acid is a derivative of fenofibric acid, which is widely used in the treatment of hypercholesterolemia and hypertriglyceridemia. This compound is known for its lipid-regulating properties, making it a valuable agent in reducing cardiovascular disease risks .

Applications De Recherche Scientifique

2-Chloro Fenofibric Acid has several applications in scientific research:

Mécanisme D'action

Target of Action

The primary target of 2-Chloro Fenofibric Acid, an active metabolite of the hyperlipidemic drug fenofibrate, is believed to be the peroxisome proliferator receptor alpha (PPAR-alpha) . This receptor plays a crucial role in the regulation of lipid metabolism. Additionally, it has been found to destabilize the receptor-binding domain (RBD) of the viral spike protein and therefore inhibit its binding to human angiotensin-converting enzyme 2 (hACE2) receptor .

Mode of Action

2-Chloro Fenofibric Acid activates PPAR-alpha, leading to a decrease in elevated low-density lipoprotein cholesterol, total cholesterol, triglycerides, and apolipoprotein B, while increasing high-density lipoprotein cholesterol . Furthermore, it has been shown to interact with a cryptic binding site on the RBD of the SARS-CoV-2 spike protein, altering the conformation of the binding loop of RBD and effectively reducing its binding affinity towards ACE2 .

Biochemical Pathways

The activation of PPAR-alpha by 2-Chloro Fenofibric Acid stimulates lipoprotein lipase and inhibits apolipoprotein C-III, which in turn leads to lipolysis and a reduction in triglycerides . It also increases the expression of apolipoprotein A-I, A-II, and high-density lipoprotein .

Pharmacokinetics

Fenofibrate, from which 2-Chloro Fenofibric Acid is derived, is absorbed from the gastrointestinal tract and is principally hydrolyzed by the CYP3A4 isozyme to its active and major metabolite, fenofibric acid . The absorption rate of fenofibrate is significantly affected by the fat content of ingested food .

Result of Action

The activation of PPAR-alpha by 2-Chloro Fenofibric Acid leads to a decrease in elevated low-density lipoprotein cholesterol, total cholesterol, triglycerides, and apolipoprotein B, while increasing high-density lipoprotein cholesterol . This results in improved lipid profiles, which can be beneficial in the treatment of conditions such as hypercholesterolemia and hypertriglyceridemia . In the context of SARS-CoV-2, it has been shown to reduce viral infection by up to 70% in cultured cells .

Action Environment

The action of 2-Chloro Fenofibric Acid can be influenced by various environmental factors. For instance, the absorption rate of fenofibrate, from which 2-Chloro Fenofibric Acid is derived, is significantly affected by the fat content of ingested food This means that the bioavailability and efficacy of the compound can vary depending on dietary factors

Analyse Biochimique

Biochemical Properties

2-Chloro Fenofibric Acid, like its parent compound fenofibric acid, is expected to interact with various enzymes, proteins, and other biomolecules. Fenofibric acid is known to decrease elevated low-density lipoprotein cholesterol, total cholesterol, triglycerides, apolipoprotein B, while increasing high-density lipoprotein cholesterol . It is reasonable to expect that 2-Chloro Fenofibric Acid may have similar interactions and effects.

Cellular Effects

Fenofibric acid, the parent compound, is known to influence cell function by altering lipid metabolism . It can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Fenofibric acid, the parent compound, is known to exert its effects at the molecular level by binding to peroxisome proliferator-activated receptor alpha (PPARα), which leads to increased lipolysis and reduction of apolipoprotein C-III .

Temporal Effects in Laboratory Settings

The temporal effects of 2-Chloro Fenofibric Acid in laboratory settings are not well-studied. Fenofibric acid has been studied extensively. It has been found that fenofibric acid does not accumulate significantly in plasma or tissues due to its short half-life .

Dosage Effects in Animal Models

The effects of different dosages of 2-Chloro Fenofibric Acid in animal models have not been reported. Studies on fenofibrate, a prodrug of fenofibric acid, have shown that the incidence of liver enzyme elevations increases with dosage .

Metabolic Pathways

Fenofibric acid is predominantly conjugated with glucuronic acid and then excreted in urine .

Transport and Distribution

Fenofibric acid is known to be extensively absorbed only in the presence of food and is transported through the bloodstream by albumin .

Subcellular Localization

Fenofibric acid, the parent compound, is known to be taken up by both the liver and kidney .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro Fenofibric Acid typically involves the chlorination of fenofibric acid. One common method includes dissolving 4’-chloro-4-hydroxy benzophenone in acetone, adding sodium hydroxide, and heating the mixture. Chloroform is then added, and the reaction mixture is heated to reflux. The product is isolated by adjusting the pH and extracting with dichloromethane .

Industrial Production Methods: Industrial production of 2-Chloro Fenofibric Acid follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production efficiently .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Chloro Fenofibric Acid undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.

Substitution: Halogenation and other substitution reactions are common, using reagents like chlorine or bromine.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Chlorine gas or bromine in the presence of a catalyst.

Major Products: The major products formed from these reactions include various chlorinated derivatives and reduced forms of the compound, depending on the specific reaction conditions .

Comparaison Avec Des Composés Similaires

Fenofibric Acid: The parent compound, widely used for its lipid-regulating properties.

Clofibrate: Another fibrate used to lower lipid levels.

Gemfibrozil: A fibrate that also targets lipid metabolism but has a different chemical structure.

Uniqueness: 2-Chloro Fenofibric Acid is unique due to its chlorinated structure, which may confer different pharmacokinetic properties and potentially enhanced lipid-lowering effects compared to its non-chlorinated counterparts .

Propriétés

IUPAC Name |

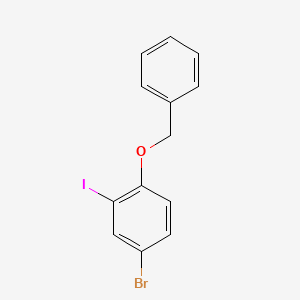

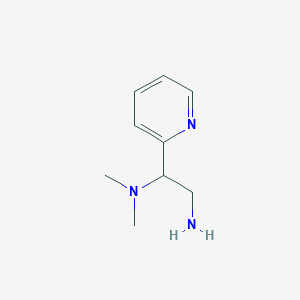

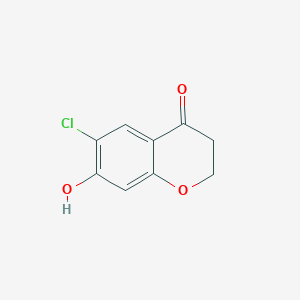

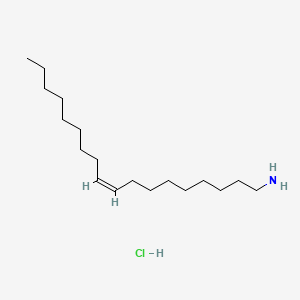

2-[4-(2-chlorobenzoyl)phenoxy]-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClO4/c1-17(2,16(20)21)22-12-9-7-11(8-10-12)15(19)13-5-3-4-6-14(13)18/h3-10H,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTLZAXXVHHHGDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90614897 | |

| Record name | 2-[4-(2-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90614897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61024-31-5 | |

| Record name | 2-[4-(2-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90614897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{2-[2-Fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazol-5-yl}ethan-1-ol](/img/structure/B1603762.png)